

An In-depth Technical Guide to 4-Methylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 4-Methylpiperidine-4-carboxylic acid

Cat. No.: B068560

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of both a secondary amine and a carboxylic acid functional group make it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological relevance of its structural motif in drug development.

The IUPAC name for the compound is **4-Methylpiperidine-4-carboxylic acid**.^[1] Synonyms include 4-methyl-4-piperidinocarboxylic acid.^[1]

Physicochemical Properties

A summary of the key physicochemical properties for **4-Methylpiperidine-4-carboxylic acid** and its common N-Boc protected precursor, **1-Boc-4-methylpiperidine-4-carboxylic acid**, is presented below. The N-Boc derivative is a frequently used intermediate in organic synthesis due to the protective group's ability to shield the amine from unwanted reactions.^[2]

Property	4-Methylpiperidine-4-carboxylic acid	1-Boc-4-methylpiperidine-4-carboxylic acid
IUPAC Name	4-methylpiperidine-4-carboxylic acid	4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Molecular Formula	C ₇ H ₁₃ NO ₂	C ₁₂ H ₂₁ NO ₄
Molecular Weight	143.18 g/mol [1]	243.30 g/mol [2]
CAS Number	162648-32-0 [1]	189321-63-9 [2]
Appearance	Solid (predicted)	White to off-white solid
XLogP3	-2.1 [1]	1.5 [2]

Synthesis and Experimental Protocols

The synthesis of **4-Methylpiperidine-4-carboxylic acid** is typically achieved through the deprotection of its N-Boc protected precursor, **1-Boc-4-methylpiperidine-4-carboxylic acid**. The N-Boc precursor is commercially available or can be synthesized. The deprotection is commonly carried out under acidic conditions. Two detailed protocols for the deprotection are provided below.

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and effective way to remove the Boc protecting group.[\[3\]](#)[\[4\]](#)

Materials:

- **1-Boc-4-methylpiperidine-4-carboxylic acid**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve **1-Boc-4-methylpiperidine-4-carboxylic acid** (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM) to the stirred solution.^[3]
- Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.^[5]
- To obtain the free amine, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield **4-Methylpiperidine-4-carboxylic acid**.

Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the product, which can be advantageous for purification and handling as it is often a crystalline solid.[6][7]

Materials:

- 1-Boc-4-methylpiperidine-4-carboxylic acid
- 4M HCl in 1,4-dioxane
- Methanol (optional)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.
- Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents) to the stirred solution at room temperature.[7][8]
- Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.[8]
- Monitor the reaction for completion by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Add diethyl ether to the residue to precipitate the hydrochloride salt of 4-Methylpiperidine-4-carboxylic acid.

- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Purification: The resulting **4-Methylpiperidine-4-carboxylic acid** or its hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel if necessary.

Role in Drug Discovery and Development

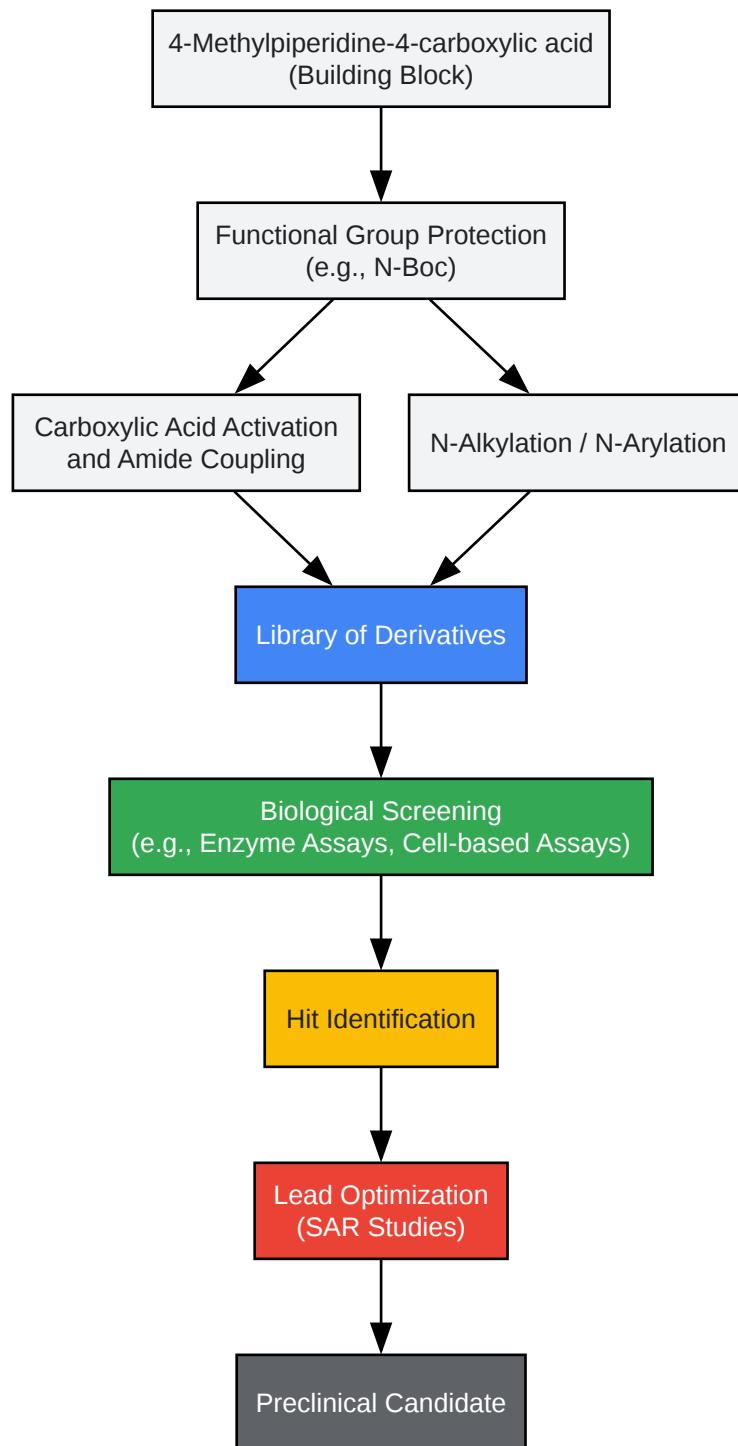
The **4-methylpiperidine-4-carboxylic acid** scaffold is a key structural motif in a variety of biologically active molecules. The piperidine ring is a prevalent component in numerous pharmaceuticals due to its ability to interact with various biological targets.^[5] The methyl group at the 4-position can provide desirable steric and electronic properties, while the carboxylic acid offers a handle for further chemical modifications.

Structure-Activity Relationship (SAR) Insights

While specific biological activity for the parent **4-Methylpiperidine-4-carboxylic acid** is not extensively documented, SAR studies on its derivatives have revealed important insights. For instance, derivatives of piperidine-4-carboxamide have been identified as a new class of DNA gyrase inhibitors with activity against *Mycobacterium abscessus*.^[9] In these studies, the piperidine-4-carboxamide core serves as a central scaffold, and modifications at the 1-position of the piperidine ring and on an amide substituent are explored to optimize antibacterial potency.^[9]

Furthermore, other piperidine derivatives have been investigated as inhibitors of the glycine transporter 1 (GlyT1), which is a target for neurological and psychiatric disorders.^[10] The general synthetic approach often involves the use of a protected piperidine-4-carboxylic acid derivative as a starting point for further elaboration.

The logical workflow for utilizing **4-Methylpiperidine-4-carboxylic acid** in a drug discovery program can be visualized as follows:



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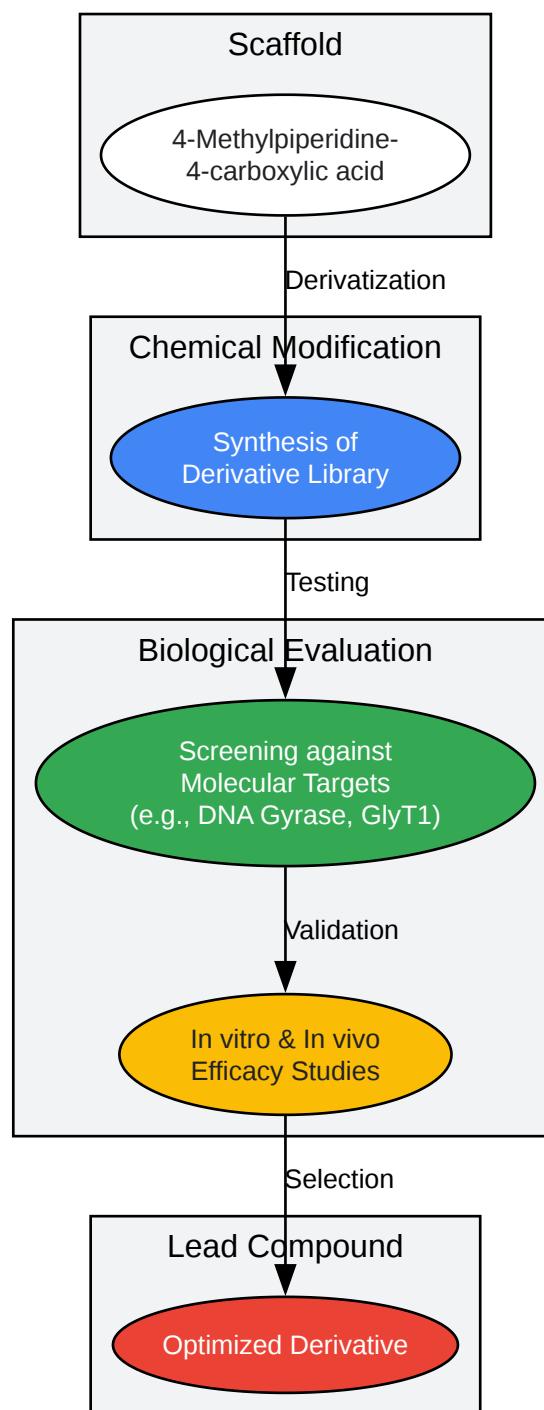
Drug Discovery Workflow using **4-Methylpiperidine-4-carboxylic acid**.

Signaling Pathways and Molecular Targets

While direct modulation of specific signaling pathways by **4-Methylpiperidine-4-carboxylic acid** is not well-documented, its derivatives have been shown to target important proteins in pathological processes. As mentioned, a key target class is the bacterial DNA gyrase, an essential enzyme for DNA replication.[9] Inhibition of this enzyme leads to bacterial cell death.

The general mechanism of action for DNA gyrase inhibitors involves binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, which results in double-strand DNA breaks.

Below is a simplified representation of a potential drug development pipeline starting from the core scaffold.



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Drug Development Pipeline from the Core Scaffold.

Conclusion

4-Methylpiperidine-4-carboxylic acid is a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential. Its straightforward synthesis from its N-Boc protected precursor allows for its ready incorporation into drug discovery programs. While the biological activity of the parent compound is not extensively characterized, the demonstrated efficacy of its derivatives as inhibitors of key molecular targets, such as bacterial DNA gyrase and neurotransmitter transporters, highlights the importance of this scaffold in medicinal chemistry. The detailed synthetic protocols and overview of its applications provided in this guide are intended to facilitate further research and development in this promising area.

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